molecular formula C17H16IN3O B14876102 6-iodo-N-(2-propoxyphenyl)quinazolin-4-amine

6-iodo-N-(2-propoxyphenyl)quinazolin-4-amine

Cat. No.: B14876102
M. Wt: 405.23 g/mol
InChI Key: HZYALEGLLXRESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-iodo-N-(2-propoxyphenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features an iodine atom at the 6th position, a propoxy group at the 2nd position of the phenyl ring, and an amine group at the 4th position of the quinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-N-(2-propoxyphenyl)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.

    Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.

    Substitution with Propoxy Group: The propoxy group can be introduced through a nucleophilic substitution reaction using a suitable propoxy-containing reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-iodo-N-(2-propoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.

Major Products

    Oxidation: Oxidized derivatives of the quinazoline core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted quinazoline derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-iodo-N-(2-propoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-iodo-N-(4-methoxyphenyl)quinazolin-4-amine
  • 6-iodo-N-(2-ethoxyphenyl)quinazolin-4-amine
  • 6-iodo-N-(2-butoxyphenyl)quinazolin-4-amine

Uniqueness

6-iodo-N-(2-propoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propoxy group at the 2nd position of the phenyl ring may confer distinct properties compared to other similar compounds.

Properties

Molecular Formula

C17H16IN3O

Molecular Weight

405.23 g/mol

IUPAC Name

6-iodo-N-(2-propoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C17H16IN3O/c1-2-9-22-16-6-4-3-5-15(16)21-17-13-10-12(18)7-8-14(13)19-11-20-17/h3-8,10-11H,2,9H2,1H3,(H,19,20,21)

InChI Key

HZYALEGLLXRESW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1NC2=NC=NC3=C2C=C(C=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.